2,3-Dichloro-6-methyl-5-nitropyridine
Description
2,3-Dichloro-6-methyl-5-nitropyridine is a halogenated nitropyridine derivative with the molecular formula C₆H₄Cl₂N₂O₂. Its structure features chlorine atoms at positions 2 and 3, a methyl group at position 6, and a nitro group at position 5 (see Figure 1). This compound is primarily used in pharmaceutical and agrochemical research due to its reactivity in nucleophilic substitution and coupling reactions.
Properties
IUPAC Name |
2,3-dichloro-6-methyl-5-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSJKTLFQQKWJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936385-56-6 | |
| Record name | 2,3-dichloro-6-methyl-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichloro-6-methyl-5-nitropyridine can be synthesized through several methods. One common approach involves the nitration of 2,3-dichloro-6-methylpyridine using nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. The starting material, 2,3-dichloro-6-methylpyridine, is subjected to nitration using a mixture of nitric acid and sulfuric acid. The reaction is conducted in large reactors with precise temperature and concentration controls to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6-methyl-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions to reduce the nitro group.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed for oxidation reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chlorine atoms.
Reduction Reactions: The major product is 2,3-dichloro-6-methyl-5-aminopyridine.
Oxidation Reactions: The major product is 2,3-dichloro-6-carboxypyridine.
Scientific Research Applications
2,3-Dichloro-6-methyl-5-nitropyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-methyl-5-nitropyridine depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Features
The following table compares substituent patterns and molecular weights of 2,3-Dichloro-6-methyl-5-nitropyridine with closely related compounds:
*Calculated based on molecular formula.
Key Observations:
- Chlorine Substitution: The presence of two chlorine atoms in the target compound enhances its electrophilicity compared to mono-chlorinated analogs like 2-Chloro-5-methyl-3-nitropyridine .
- Methyl Group Position : The methyl group at position 6 may sterically hinder reactions at adjacent positions, unlike 2-Chloro-3,6-dimethyl-5-nitropyridine, where a second methyl at position 3 further alters reactivity .
- Heterocyclic Core : Pyrimidine-based analogs (e.g., 4,6-Dichloro-2-methyl-5-nitropyrimidine) exhibit distinct electronic properties due to the nitrogen-rich ring .
Biological Activity
2,3-Dichloro-6-methyl-5-nitropyridine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of 202.01 g/mol. Its structure features a pyridine ring substituted with two chlorine atoms, a methyl group, and a nitro group. The presence of these substituents contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways. It can potentially activate pro-apoptotic proteins while inhibiting anti-apoptotic factors .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.
Anticancer Activity
In vitro studies demonstrated that this compound could inhibit the proliferation of human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The compound was observed to induce cell cycle arrest and apoptosis in these cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Data Table: Summary of Biological Activities
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,3-Dichloro-5-nitropyridine | Lacks methyl group at position 6 | Moderate antimicrobial activity |
| 2-Chloro-3-methyl-5-nitropyridine | One chlorine atom at position 2 | Lower anticancer efficacy |
The unique arrangement of substituents in this compound enhances its reactivity and biological potency compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
